1,1-Dioxo-1,2,3,6-tetrahydro-2H-thiopyran-4-yl-boronic acid
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Overview
Description
1,1-Dioxo-1,2,3,6-tetrahydro-2H-thiopyran-4-yl-boronic acid is an important organic intermediate used in the synthesis of various sulfur- and oxygen-containing organic compounds. It has applications in the development of potential antibiotics, catalysts, and bioactive substances .
Preparation Methods
Synthetic Routes and Reaction Conditions
The preparation of 1,1-Dioxo-1,2,3,6-tetrahydro-2H-thiopyran-4-yl-boronic acid typically involves chemical synthesis reactions. One common method is through the reaction of 1,2-dithiourea cyclohexane with an oxidizing agent . The reaction conditions often include the use of stoichiometric azobisisobutyronitrile (AIBN), excess aqueous hypophosphorous acid (H3PO2), and triethylamine (Et3N) under reflux in 1-propanol .
Industrial Production Methods
Industrial production methods for this compound are not widely documented, but they likely follow similar synthetic routes as those used in laboratory settings, with optimizations for scale, yield, and cost-effectiveness.
Chemical Reactions Analysis
Types of Reactions
1,1-Dioxo-1,2,3,6-tetrahydro-2H-thiopyran-4-yl-boronic acid undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides and sulfones.
Reduction: Reduction reactions can convert it into thiols or other reduced sulfur-containing compounds.
Substitution: It can participate in nucleophilic substitution reactions to form various derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide (H2O2) and potassium permanganate (KMnO4).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.
Substitution: Nucleophiles like amines and alcohols can be used under basic or acidic conditions.
Major Products
The major products formed from these reactions include sulfoxides, sulfones, thiols, and various substituted derivatives, depending on the specific reagents and conditions used.
Scientific Research Applications
1,1-Dioxo-1,2,3,6-tetrahydro-2H-thiopyran-4-yl-boronic acid has a wide range of scientific research applications:
Biology: The compound is studied for its potential bioactive properties and its role in the development of new pharmaceuticals.
Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the treatment of bacterial infections.
Industry: It is used in the production of various sulfur- and oxygen-containing compounds, which have applications in different industrial processes.
Mechanism of Action
The mechanism of action of 1,1-Dioxo-1,2,3,6-tetrahydro-2H-thiopyran-4-yl-boronic acid involves its interaction with molecular targets and pathways in biological systems. The compound can act as a nucleophile or electrophile, depending on the reaction conditions, and can form covalent bonds with target molecules. This interaction can lead to the inhibition of bacterial enzymes or the modulation of biological pathways, contributing to its potential therapeutic effects .
Comparison with Similar Compounds
Similar Compounds
1,1-Dioxo-1,2,3,6-tetrahydro-2H-thiopyran-4-yl-boronic acid pinacol ester: This compound has similar structural features but includes a pinacol ester group, which can influence its reactivity and applications.
Indole derivatives: These compounds share some structural similarities and are also studied for their bioactive properties and potential therapeutic applications.
Properties
IUPAC Name |
(1,1-dioxo-3,6-dihydro-2H-thiopyran-4-yl)boronic acid |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H9BO4S/c7-6(8)5-1-3-11(9,10)4-2-5/h1,7-8H,2-4H2 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OLFCRRPUVYDLFD-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B(C1=CCS(=O)(=O)CC1)(O)O |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H9BO4S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
176.00 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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